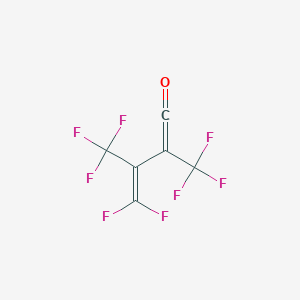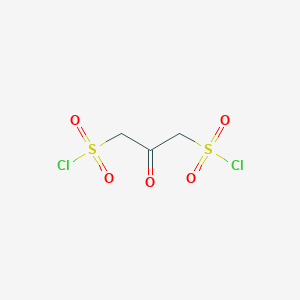
1,3-Propanedisulfonyl dichloride, 2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedisulfonyl dichloride, 2-oxo- is a chemical compound with the molecular formula C₃H₆Cl₂O₄S₂. It is also known as propane-1,3-disulfonyl dichloride. This compound is characterized by the presence of two sulfonyl chloride groups attached to a propane backbone. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanedisulfonyl dichloride, 2-oxo- can be synthesized through the reaction of propane-1,3-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C₃H₈O₂ + 2HSO₃Cl → C₃H₆Cl₂O₄S₂ + 2H₂O
Industrial Production Methods
In industrial settings, the production of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanedisulfonyl dichloride, 2-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride groups to sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis reactions
Applications De Recherche Scientifique
1,3-Propanedisulfonyl dichloride, 2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties
Mécanisme D'action
The mechanism of action of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound can modify proteins by reacting with amino groups, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanedisulfonyl chloride: Similar structure but lacks the oxo group.
1,2-Ethanedisulfonyl dichloride: Shorter carbon chain.
1,4-Butanedisulfonyl dichloride: Longer carbon chain.
Uniqueness
1,3-Propanedisulfonyl dichloride, 2-oxo- is unique due to the presence of the oxo group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more versatile in certain synthetic applications compared to its analogs .
Propriétés
Numéro CAS |
58886-69-4 |
|---|---|
Formule moléculaire |
C3H4Cl2O5S2 |
Poids moléculaire |
255.1 g/mol |
Nom IUPAC |
2-oxopropane-1,3-disulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O5S2/c4-11(7,8)1-3(6)2-12(5,9)10/h1-2H2 |
Clé InChI |
NFMBSIHRRFSFPQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)CS(=O)(=O)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


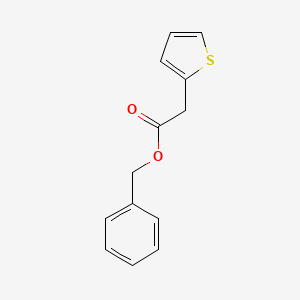
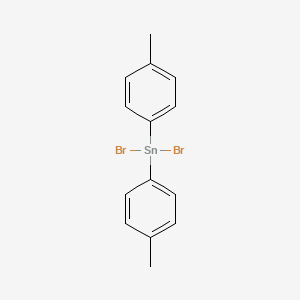
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

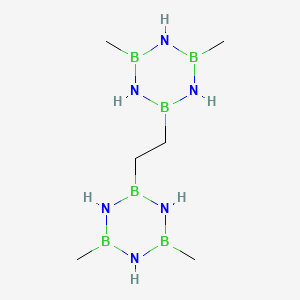
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
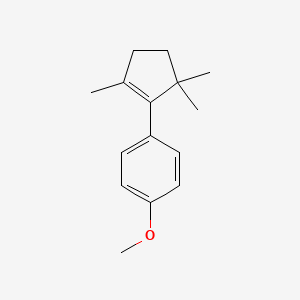
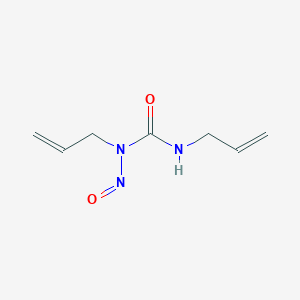
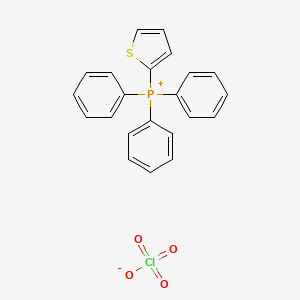
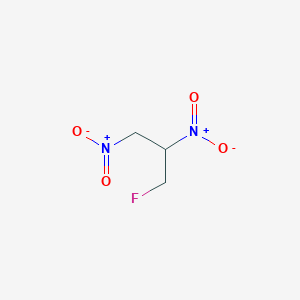

![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
